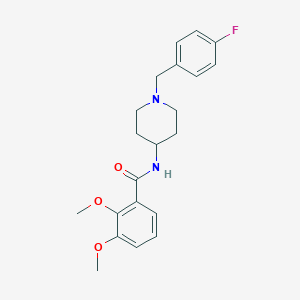

2,3-Dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide

Description

2,3-Dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide (CAS: 152128-14-8, molecular formula: C₂₁H₂₅FN₂O₃, molecular weight: 372.4 g/mol) is a benzamide derivative with a piperidine core substituted with a 4-fluorobenzyl group (). It functions as a dopaminergic ligand, exhibiting affinity for dopamine D2 receptors, and has been explored for positron emission tomography (PET) imaging due to its fluorine substituent .

Properties

IUPAC Name |

N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O3/c1-26-19-5-3-4-18(20(19)27-2)21(25)23-17-10-12-24(13-11-17)14-15-6-8-16(22)9-7-15/h3-9,17H,10-14H2,1-2H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZBKOKLZQIWFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2CCN(CC2)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164960 | |

| Record name | 2,3-Dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152128-14-8 | |

| Record name | 2,3-Dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152128148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 1-(4-Fluorobenzyl)piperidin-4-amine

The piperidine core is typically synthesized via reductive amination or alkylation:

Method A: Reductive Amination

Method B: Alkylation

Synthesis of 2,3-Dimethoxybenzoic Acid

The benzamide precursor is prepared via methylation:

-

Starting Material : 2,3-Dihydroxybenzoic acid.

-

Methylation :

Amide Coupling Strategies

The final step involves coupling 2,3-dimethoxybenzoic acid with 1-(4-fluorobenzyl)piperidin-4-amine.

Acyl Chloride Method

Carbodiimide-Mediated Coupling

HBTU/HATU Coupling

-

Reagents : O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

-

Conditions :

Optimization and Purification

Crystallization and Chromatography

Yield Comparison of Coupling Methods

| Method | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| Acyl Chloride | SOCl2, Et3N | DCM | 65–75 |

| EDCI/HOBt | EDCI, HOBt | DMF | 80–90 |

| HBTU | HBTU, DIPEA | DMF | 85–95 |

Analytical Characterization

Critical data for validating the compound:

-

NMR (¹H) :

Scalability and Industrial Applications

-

Patent Methods : Large-scale processes emphasize cost-effective catalysts (e.g., Raney-Ni) and solvent recovery.

-

Green Chemistry : Ultrasound-assisted reactions reduce time and improve yields (e.g., 20 min vs. 2 h conventional).

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

Oxidation: Formation of 2,3-dimethoxybenzoic acid.

Reduction: Formation of 2,3-dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Pharmacological Research

2,3-Dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide has been studied for its potential as a dopamine receptor antagonist , particularly targeting D(2) and D(3) receptors. Research indicates that compounds with similar structures can modulate dopamine activity, which is crucial in treating conditions such as schizophrenia and addiction .

Behavioral Studies

In animal models, this compound has been evaluated for its effects on cocaine self-administration behaviors. Studies have shown that it can selectively decrease cocaine intake while maintaining response rates, suggesting its potential use in addiction therapies .

Neuropharmacology

The compound's interaction with dopamine receptors makes it a candidate for neuropharmacological studies aimed at understanding the underlying mechanisms of various neuropsychiatric disorders. Its ability to act as a selective antagonist may provide insights into developing new therapeutic agents .

Case Study 1: Cocaine Self-administration in Rhesus Monkeys

A study investigated the effects of various dopamine antagonists on cocaine self-administration behavior in rhesus monkeys. The results indicated that this compound effectively reduced cocaine intake without significantly altering response rates, highlighting its potential as a therapeutic agent for addiction treatment .

Case Study 2: Neuropharmacological Effects

Research focusing on the neuropharmacological properties of this compound demonstrated its capability to alter dopamine receptor signaling pathways. This research supports further exploration into its use for treating neuropsychiatric disorders .

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group may enhance binding affinity to certain receptors, while the piperidine and benzamide moieties contribute to the overall pharmacological profile. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Piperidine-Based Analogues

2,3-Dimethoxy-N-(4-Nitrophenyl)benzamide (CAS: Not specified)

- Structural Differences : Replaces the piperidin-4-yl group with a 4-nitrophenyl moiety.

- Crystallographic studies reveal a planar benzamide-nitrophenyl arrangement, contrasting with the chair conformation of the piperidine ring in 2,3-dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide .

- Pharmacological Data : Lacks dopaminergic receptor affinity due to the absence of the piperidine pharmacophore critical for D2 binding.

4-Methyl-N-{[1-(4-Methylbenzoyl)piperidin-4-yl]methyl}benzamide

- Structural Differences : Substitutes the 4-fluorobenzyl group with a 4-methylbenzoyl moiety and adds a methylene bridge between the piperidine and benzamide.

- Conformational Analysis : The piperidine adopts a half-chair conformation, with dihedral angles between aromatic rings (89.1°) influencing spatial alignment with receptor pockets .

Azabicyclic and Pyrrolidine Derivatives

2,3-Dimethoxy-N-[9-(4-Fluorobenzyl)-9-azabicyclo[3.3.1]nonan-3β-yl]benzamide (MABN)

- Structural Differences: Replaces the piperidine ring with a rigid azabicyclo[3.3.1]nonane system.

- However, synthetic complexity and reduced solubility (due to increased hydrophobicity) limit utility compared to the simpler piperidine analogue .

(R)-(+)-2,3-Dimethoxy-N-[[1-(4'-Fluoro-benzyl)-2-pyrrolidinyl]methyl]-5-Iodobenzamide

- Structural Differences : Incorporates a pyrrolidinylmethyl group and an iodine atom on the benzamide.

- Pharmacological Impact : The iodine atom enables radioisotope labeling (e.g., for SPECT imaging), while the pyrrolidine ring’s smaller size may alter binding kinetics compared to piperidine-based ligands .

Fluorinated Analogues in Dopaminergic Imaging

Fallypride (5-(3-Fluoropropyl)-2,3-dimethoxy-N-[(2S)-1-(2-propenyl)-2-pyrrolidinyl]methylbenzamide)

- Structural Differences : Replaces the piperidine-4-yl group with a pyrrolidinylmethyl moiety and adds a fluoropropyl chain.

- Functional Comparison : Retains high D2/D3 receptor affinity but exhibits faster pharmacokinetic clearance due to the fluoropropyl group’s hydrophilicity .

- Implications : Highlights the balance between fluorine placement (for imaging) and substituent bulk (for receptor retention time).

Key Comparative Data Table

*Estimated based on substituent contributions.

Discussion of Structural Determinants

- Methoxy Groups (2,3-positions) : Critical for π-π stacking with aromatic residues in dopamine receptors. Removal (e.g., in 4-methyl analogues) abolishes binding .

- 4-Fluorobenzyl Substitution: Enhances lipophilicity and stabilizes receptor interactions via halogen bonding. Non-fluorinated analogues (e.g., 4-methylbenzyl) show reduced affinity .

- Piperidine vs. Azabicyclo Rings : Piperidine’s chair conformation allows optimal spatial alignment, while rigid bicyclic systems may limit adaptability to receptor conformations .

Biological Activity

2,3-Dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide, with the molecular formula C21H25FN2O3 and a molecular weight of 372.43 g/mol, is a compound of significant interest in pharmacological research due to its potential biological activities. This compound features a unique structure that includes a fluorobenzyl group, which may enhance its interaction with biological targets, particularly in the context of cancer therapeutics and neurological applications.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The presence of the fluorobenzyl group is believed to enhance binding affinity to certain targets, potentially leading to improved pharmacological effects. The compound has been investigated for its role as a pharmacological agent in several studies focusing on cancer and neurodegenerative diseases.

Research Findings

Recent studies have explored the compound's effects on cellular signaling pathways and its potential as an anti-cancer agent. Notably, it has shown promise in inhibiting specific kinases involved in tumorigenesis.

Case Studies and Experimental Data

-

Antiproliferative Activity : In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example:

- Cell Line A : IC50 = 20.3 nM

- Cell Line B : IC50 = 24.5 nM

- Mechanistic Insights : Molecular docking studies suggest that the compound interacts with key residues in target proteins, potentially stabilizing the binding conformation required for inhibition .

- Pharmacokinetic Properties : Preliminary pharmacokinetic studies indicate that after administration, the compound has a half-life of approximately 10 hours, suggesting favorable bioavailability for therapeutic applications .

Summary Table of Biological Activities

The synthesis of this compound involves several key steps:

- Formation of Piperidine Intermediate : Starting from commercially available precursors.

- Introduction of Fluorobenzyl Group : Via nucleophilic substitution reactions.

- Coupling with Benzamide : Using basic conditions to form the final product.

These synthetic routes are optimized for yield and purity, making the compound accessible for research purposes .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of 2,3-Dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Piperidine Functionalization : React 4-fluorobenzyl chloride with piperidin-4-amine to form 1-(4-fluorobenzyl)piperidin-4-amine.

Benzamide Coupling : Use a coupling agent (e.g., HATU or EDC) to react 2,3-dimethoxybenzoic acid with the functionalized piperidine intermediate.

Purification : Employ normal-phase chromatography (e.g., 10% methanol/0.1% ammonium in dichloromethane) to isolate the product. Yield optimization may require temperature control (0–5°C during coupling) and inert atmospheres .

Characterization via , , and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. How should researchers validate the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Purity Assessment : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against synthetic intermediates to detect impurities .

- Stability Testing : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% relative humidity for 4 weeks). Monitor decomposition via LC-MS and quantify degradation products using calibration curves .

Advanced Research Questions

Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action in neurological targets?

- Methodological Answer :

- Receptor Binding Assays : Screen against dopamine (D, D), serotonin (5-HT), and σ receptors using radioligands (e.g., -spiperone for D). Determine IC values via competitive binding curves .

- Functional Assays : Employ cAMP accumulation or β-arrestin recruitment assays in transfected HEK293 cells to assess agonist/antagonist activity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target receptors (PDB IDs: 6CM4 for D) to predict binding modes .

Q. How can researchers resolve discrepancies in reported pharmacokinetic (PK) profiles across preclinical models?

- Methodological Answer :

- Study Design : Standardize protocols for bioavailability studies (e.g., oral vs. intravenous administration in Sprague-Dawley rats, 10 mg/kg dose). Include control groups for enzyme induction (CYP3A4 inhibitors like ketoconazole) .

- Analytical Harmonization : Use LC-MS/MS with deuterated internal standards to quantify plasma concentrations. Cross-validate methods between labs to minimize inter-study variability .

- Data Reconciliation : Apply pharmacokinetic modeling (e.g., non-compartmental analysis in Phoenix WinNonlin) to account for species-specific metabolic differences .

Q. What strategies are effective for assessing the compound’s selectivity against off-target kinases or transporters?

- Methodological Answer :

- Kinase Profiling : Utilize a panel of 100+ human kinases (e.g., Eurofins KinaseProfiler™) at 1 µM compound concentration. Measure inhibition using ATP-coupled luminescence assays .

- Transporter Inhibition : Conduct -labeled substrate uptake assays in MDCK cells expressing hOCT2 or hP-gp. Calculate IC values to evaluate potential drug-drug interactions .

Contradiction Analysis & Troubleshooting

Q. How should conflicting data on the compound’s cytotoxicity in cancer cell lines be addressed?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and viability endpoints (MTT vs. resazurin assays) .

- Dose-Response Refinement : Test a wider concentration range (0.1–100 µM) with triplicate replicates. Include positive controls (e.g., doxorubicin) to validate assay sensitivity .

- Mechanistic Follow-Up : Perform RNA-seq or phosphoproteomics to identify pathways differentially affected in responsive vs. resistant cell lines .

Safety & Handling

Q. What precautions are necessary for safe handling of this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct operations in a fume hood to avoid aerosol exposure .

- Waste Disposal : Deactivate unused compound via hydrolysis (1M NaOH, 24 hours) before disposal as hazardous chemical waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.